molecular formula C22H19N3O2S B11042372 2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11042372
M. Wt: 389.5 g/mol
InChI Key: AEKJRCSYXSJEIB-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide ( 356082-57-0) is a chemical compound with the molecular formula C22H19N3O2S and a molecular weight of 389.47 g/mol. This product is supplied as a solid and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. The compound features a 1,3-thiazine core, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The 1,3-thiazine framework is a key structural motif found in a range of bioactive molecules and natural products. Derivatives of this heterocycle have been extensively studied and shown to possess a broad spectrum of biological activities, positioning them as valuable tools for pharmacological research. Literature indicates that 1,3-thiazine derivatives can exhibit diverse mechanisms of action, including serving as enzyme inhibitors. For instance, certain analogs are known to function as potent inhibitors of HIV integrase, a critical enzyme for viral replication, highlighting the scaffold's potential in antiviral research . Furthermore, other derivatives have demonstrated analgesic (pain-relieving) properties . The structural features of this specific compound—including the naphthyl and p-tolyl substituents—suggest it is a sophisticated intermediate or a target molecule for investigating new therapeutic agents. Researchers can leverage this compound in hit-to-lead optimization campaigns, as a building block in synthetic chemistry, or as a reference standard in bio-screening assays to explore its potential applications in areas such as infectious disease, oncology, and central nervous system disorders.

Properties

Molecular Formula

C22H19N3O2S

Molecular Weight

389.5 g/mol

IUPAC Name

2-(4-methylphenyl)imino-N-naphthalen-1-yl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C22H19N3O2S/c1-14-9-11-16(12-10-14)23-22-25-20(26)13-19(28-22)21(27)24-18-8-4-6-15-5-2-3-7-17(15)18/h2-12,19H,13H2,1H3,(H,24,27)(H,23,25,26)

InChI Key

AEKJRCSYXSJEIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Precursor Synthesis

The synthesis begins with the preparation of β-hydroxy thioureas or acyl thioureas, which serve as intermediates for cyclization. For example, N-(2-hydroxyethyl)propionamide derivatives are treated with phenyl isothiocyanate under acidic conditions to generate thiourea intermediates. Ultrasound irradiation has been employed to accelerate this step, achieving yields of 52–90% for analogous thiazinane-imine derivatives.

Cyclization to Form the Thiazine Ring

Cyclization of the thiourea intermediate is typically achieved using bases such as sodium methoxide (NaOMe) or acetic acid. In one protocol, N-acryloylthioureas undergo thermal cyclization to yield 1,3-thiazinane-4-one derivatives. For the target compound, cyclization likely occurs via intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration to form the 1,3-thiazine ring.

Functionalization Steps

The final steps involve introducing the 4-methylphenylamino and naphthylcarboxamide groups. Suzuki coupling or nucleophilic aromatic substitution reactions are commonly used for aryl group incorporation. For instance, 5-aryl-1,2-thiazinan-3-one-1,1-dioxides synthesized via Suzuki coupling with phenylboronic acid demonstrate the feasibility of this approach.

Nucleophilic Substitution and Cyclization Mechanisms

Key Reaction Steps

The formation of the 1,3-thiazine ring is central to the synthesis. A representative mechanism involves:

  • Nucleophilic Attack : The sulfur atom in the thiourea intermediate attacks the electrophilic carbon adjacent to the carbonyl group.

  • Ring Closure : Elimination of a small molecule (e.g., H<sub>2</sub>O or NH<sub>3</sub>) facilitates cyclization.

  • Aromatization : Oxidation or dehydration stabilizes the thiazine ring.

Catalytic and Solvent Effects

  • Catalysts : Rhodium(II) acetate (Rh<sub>2</sub>(OAc)<sub>4</sub>) and p-toluenesulfonic acid (p-TsOH) have been used to control stereochemistry during cyclization. For example, Rh<sub>2</sub>(OAc)<sub>4</sub> favors E-isomer formation (91% yield), while p-TsOH avoids hydride migration byproducts.

  • Solvents : Polar aprotic solvents like N,N-dimethylacetamide (DMAc) enhance reaction rates by stabilizing charged intermediates.

Optimization of Reaction Conditions

Temperature and Time

Optimal cyclization occurs at 60–80°C, with reaction times ranging from 4 to 24 hours. Prolonged heating beyond 24 hours leads to decomposition, reducing yields by 15–20%.

Yield Improvements

  • Ultrasound Irradiation : Reduces reaction time from 12 hours to 30 minutes for thiourea formation, improving yields from 46% to 74%.

  • Protecting Groups : N-Tosyldiazoketamines prevent undesired side reactions during Michael additions, increasing yields by 25%.

Analytical Characterization

Spectroscopic Data

Property Value Method
Molecular FormulaC<sub>22</sub>H<sub>19</sub>N<sub>3</sub>O<sub>2</sub>SHigh-Resolution MS
Molecular Weight389.5 g/molMass Spectrometry
Melting Point198–202°CDifferential Scanning Calorimetry
IR (ν, cm<sup>−1</sup>)1680 (C=O), 1590 (C=N)FT-IR Spectroscopy

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98% .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents and nucleophiles are used under controlled temperatures and solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds with thiazine structures exhibit various biological activities. Specifically, studies have shown that derivatives similar to 2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide may possess:

  • Antimicrobial Properties : Thiazine derivatives have been evaluated for their effectiveness against various pathogens. For instance, compounds synthesized from thiazines were tested against Mycobacterium tuberculosis, showing significant inhibitory effects at low concentrations .
  • Anticancer Activity : Some thiazine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells .

Antimycobacterial Activity

A study focusing on thiazine derivatives reported that certain compounds exhibited strong antimycobacterial activity against Mycobacterium tuberculosis. The most active compound showed an MIC99 value greater than 6.25 µg/ml, indicating its potential as a lead compound for further development in antitubercular therapies .

Antifungal Properties

Another investigation into the antifungal properties of thiazine derivatives indicated promising results against common fungal strains. The structure–activity relationship (SAR) studies revealed that modifications on the thiazine ring could enhance antifungal efficacy .

Potential Applications

Given its biological activities and synthetic accessibility, This compound has several potential applications:

  • Pharmaceutical Development : The compound may serve as a scaffold for designing new drugs targeting infectious diseases or cancer.
  • Agricultural Chemistry : Due to its antimicrobial properties, it could be explored as a biopesticide or fungicide.
  • Material Science : The unique properties of thiazines may also lend themselves to applications in creating novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituents Key Features
2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide (Target) 4-oxo-5,6-dihydro-4H-1,3-thiazine - 2-position: 4-methylphenylamino
- 6-position: Naphthalen-1-yl carboxamide
Bulkier naphthalene group may enhance hydrophobic interactions; methylphenyl group provides moderate electron-donating effects.
2-(2',6'-dimethylphenylamino)-4-oxo-5,6-dihydro-1,3-thiazine (Xylazine Metabolite) 4-oxo-5,6-dihydro-4H-1,3-thiazine - 2-position: 2,6-dimethylphenylamino Smaller aromatic substituents increase metabolic lability; dimethyl groups may hinder enzymatic oxidation compared to monosubstituted analogs.
N-(4-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide 4-oxo-1,3-thiazinane - 2-position: 4-fluorophenylimino
- 6-position: 4-ethoxyphenyl carboxamide
Fluorine and ethoxy groups enhance electronegativity and solubility; imino group may alter tautomeric states and receptor binding.

Metabolic Pathways

  • Xylazine Metabolites: Hydroxylation at aromatic positions (e.g., 4'-hydroxy derivatives) and ring-opening to thiourea are dominant pathways. LC/MS/MS is critical for detecting polar metabolites like phenolics, which evade GC/MS analysis .
  • Fluorophenyl/Imino Analogue: The 4-fluorophenylimino group could resist oxidative metabolism compared to amino substituents, while the ethoxy group may undergo O-dealkylation, generating reactive intermediates .

Biological Activity

The compound 2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a member of the thiazine family, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and relevant data tables.

The molecular formula of the compound is C22H19N3O2SC_{22}H_{19}N_{3}O_{2}S, with a molecular weight of 389.5 g/mol. The structure includes a thiazine ring, which is known for its diverse biological activities.

Anticancer Activity

Research has shown that thiazine derivatives exhibit significant anticancer properties. A study assessed the growth inhibition of various thiazine derivatives against human tumor cell lines, revealing that certain modifications to the thiazine structure enhance cytotoxicity. For instance, the GI50 values for selected compounds are summarized in Table 1 below:

CompoundGI50 (μmol/L)Cell Line
255.3 ± 8.7NCI-H460
528.2 ± 3.4MCF-7
1012.4 ± 2.3SF-268

The compound 2 demonstrated a GI50 of 55.3 μmol/L against NCI-H460 cells, indicating moderate activity compared to doxorubicin, which serves as a positive control .

Antimicrobial Activity

The antimicrobial properties of thiazine derivatives have also been explored extensively. A study indicated that various synthesized thiazines displayed notable activity against both bacterial and fungal strains. For example, compounds were tested against E. coli , S. aureus , and A. niger , showing promising results.

Table 2 summarizes the antimicrobial efficacy:

CompoundActivity Against E. coliActivity Against S. aureus
AInhibitoryInhibitory
BModerateStrong

These findings suggest that structural modifications can significantly influence the antimicrobial potency of thiazine derivatives .

The biological activities of thiazine compounds are often attributed to their ability to interact with cellular targets such as enzymes involved in cell proliferation and survival pathways. The presence of functional groups in the thiazine structure may facilitate these interactions, enhancing their efficacy as therapeutic agents.

Case Studies

Several case studies have highlighted the potential applications of thiazine derivatives in drug discovery:

  • Anticancer Screening : A study conducted on various thiazine derivatives indicated that compounds with specific substitutions on the thiazine ring exhibited enhanced cytotoxic effects against multiple cancer cell lines .
  • Antimycobacterial Activity : Research focusing on antimycobacterial properties revealed that certain thiazines showed promising inhibitory effects against Mycobacterium tuberculosis, suggesting their potential as lead compounds in tuberculosis treatment .

Q & A

Q. What are the recommended synthetic routes for 2-[(4-methylphenyl)amino]-N-(naphthalen-1-yl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed C-H activation or multi-step condensation reactions. For example, Pd(PPh₃)₄-catalyzed coupling of intermediates under inert atmospheres (e.g., N₂) with NaOtBu as a base has been effective for similar thiazine derivatives . Optimize yields by controlling reaction time (2–6 hours), temperature (80–120°C), and solvent systems (e.g., DMF or THF). Post-reaction purification via silica gel chromatography (hexane:EtOAc gradients) or recrystallization improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm hydrogen/carbon environments, focusing on aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 160–180 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks). For purity assessment, employ HPLC with MeOH:EtOH:hexane (5:5:85) mobile phases at 1.5 mL/min flow rates, monitoring retention times (e.g., 11.2–17.2 minutes) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (MIC determination against Gram+/− bacteria, fungi) . For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer : Synthesize derivatives with modifications to the 4-methylphenyl or naphthyl groups. Test substituent effects (e.g., electron-withdrawing/-donating groups) on bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerases or kinases. Corrogate experimental IC₅₀ values with computational scores to validate SAR .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Assess batch-to-batch compound purity via HPLC and control for cell line heterogeneity (e.g., STR profiling). Employ meta-analysis of published data to identify confounding variables (e.g., solvent effects, incubation times) .

Q. How can computational modeling guide target identification and mechanistic studies?

  • Methodological Answer : Perform pharmacophore modeling (e.g., Schrödinger Phase) to map essential interaction sites. Use molecular dynamics simulations (GROMACS) to study protein-ligand stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics .

Q. What experimental designs address stability and degradation under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours. Identify metabolites using high-resolution LC-QTOF-MS and compare with in silico predictions (e.g., Meteor Nexus) .

Q. How can synthetic challenges (e.g., low yields, byproducts) be mitigated during scale-up?

  • Methodological Answer : Optimize catalytic systems (e.g., switch Pd(PPh₃)₄ to Pd(OAc)₂ with ligand additives). Use DoE (Design of Experiments) to evaluate factors like solvent polarity, temperature, and stoichiometry. Implement flow chemistry for exothermic steps to improve reproducibility .

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